Azaconazole
Azaconazole
Azaconazole is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2,4-dichlorophenyl and 1,2,4-triazol-1-ylmethyl groups. A fungicide used mainly in ornamental crops to control canker and other diseases. Azaconazole is moderately toxic to mammals but is not expected to bioaccumulate. It is moderately toxic to birds, fish and aquatic invertebrates. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical. It is a dichlorobenzene, a cyclic ketal, a dioxolane, a member of triazoles, a conazole fungicide and a triazole fungicide.
Brand Name:
Vulcanchem
CAS No.:
60207-31-0
VCID:
VC0519984
InChI:
InChI=1S/C12H11Cl2N3O2/c13-9-1-2-10(11(14)5-9)12(18-3-4-19-12)6-17-8-15-7-16-17/h1-2,5,7-8H,3-4,6H2
SMILES:
C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula:
C12H11Cl2N3O2
Molecular Weight:
300.14 g/mol
Azaconazole
CAS No.: 60207-31-0
Cat. No.: VC0519984
Molecular Formula: C12H11Cl2N3O2
Molecular Weight: 300.14 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Azaconazole is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2,4-dichlorophenyl and 1,2,4-triazol-1-ylmethyl groups. A fungicide used mainly in ornamental crops to control canker and other diseases. Azaconazole is moderately toxic to mammals but is not expected to bioaccumulate. It is moderately toxic to birds, fish and aquatic invertebrates. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical. It is a dichlorobenzene, a cyclic ketal, a dioxolane, a member of triazoles, a conazole fungicide and a triazole fungicide. |
|---|---|
| CAS No. | 60207-31-0 |
| Molecular Formula | C12H11Cl2N3O2 |
| Molecular Weight | 300.14 g/mol |
| IUPAC Name | 1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
| Standard InChI | InChI=1S/C12H11Cl2N3O2/c13-9-1-2-10(11(14)5-9)12(18-3-4-19-12)6-17-8-15-7-16-17/h1-2,5,7-8H,3-4,6H2 |
| Standard InChI Key | AKNQMEBLVAMSNZ-UHFFFAOYSA-N |
| SMILES | C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
| Appearance | Solid powder |
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